3,6-Dichloro-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound features two chlorine atoms at the 3 and 6 positions of the pyridine ring and a methyl group attached to the nitrogen atom of the amide functional group. Its unique structure imparts specific chemical properties and biological activities, making it a subject of interest in various scientific fields, particularly in medicinal chemistry.
The compound can be synthesized through various methods, often involving chlorination reactions and subsequent amide formation. Research articles and patents provide detailed methodologies for its synthesis, revealing the compound's potential applications in pharmaceuticals and agrochemicals.
3,6-Dichloro-N-methylpicolinamide can be classified as:
The synthesis of 3,6-Dichloro-N-methylpicolinamide typically involves several steps:
A common synthetic route involves:
The reaction conditions, including temperature and time, are critical for achieving high yields and purity of the final product. For instance, maintaining an appropriate temperature (often around room temperature to 50 °C) during the reaction helps in controlling the reaction kinetics effectively .
3,6-Dichloro-N-methylpicolinamide can undergo various chemical reactions typical for amides and halogenated compounds:
For example, nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkoxides or amines. The reactivity of the chlorine substituents makes this compound versatile for further derivatization .
The mechanism of action for compounds like 3,6-Dichloro-N-methylpicolinamide often involves interaction with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity due to increased lipophilicity and electronic effects.
Studies have shown that derivatives of picolinamides exhibit significant biological activity against various cancer cell lines, suggesting that 3,6-Dichloro-N-methylpicolinamide may also possess therapeutic potential .
Relevant data from studies indicate that these properties contribute significantly to its utility in synthetic applications .
3,6-Dichloro-N-methylpicolinamide has potential applications in:
Research continues to explore its efficacy and safety profiles in these applications, highlighting its significance in ongoing scientific investigations .
Picolinamide scaffolds have emerged as privileged structural motifs in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and capacity for targeted molecular interactions. The N-methylpicolinamide subunit, in particular, enhances bioavailability by improving membrane permeability and reducing susceptibility to enzymatic degradation, making it a critical pharmacophore in oncology and neurodegenerative disease therapeutics [1]. Recent advances highlight its role in multi-target directed ligands (MTDLs), where strategic hybridization leverages picolinamide’s modularity to address complex disease pathways.
In cancer drug discovery, the picolinamide derivative SINCRO (68) exemplifies this strategic application. It integrates a bipiperidine-picolinamide core to activate STING-dependent interferon-β induction and parallel cytotoxic mechanisms, reducing tumor volume by 4-fold in murine models [1]. Similarly, Alzheimer’s disease therapeutics exploit the scaffold’s dual functionality: ASS234 (20) combines N-methylpicolinamide with a donepezil pharmacophore to inhibit acetylcholinesterase (AChE, IC₅₀ = 0.35 ± 0.01 µM) and monoamine oxidase B (MAO-B, IC₅₀ = 43 ± 8.0 nM), concurrently suppressing amyloid-β aggregation and oxidative stress [1]. Such innovations underscore the scaffold’s adaptability in designing inhibitors against structurally diverse targets.
Table 1: Representative Picolinamide-Based Therapeutics in Development
Compound | Target | Key Activity | Therapeutic Area |
---|---|---|---|
SINCRO (68) | STING pathway | IFNβ induction; cytotoxic activity | Oncology |
ASS234 (20) | AChE/MAO-B | IC₅₀ = 0.35 µM (AChE); IC₅₀ = 43 nM (MAO-B) | Neurodegenerative |
MBA236 (22) | hMAO-A/hAChE | IC₅₀ = 6.3 nM (hMAO-A); IC₅₀ = 2.8 µM (hAChE) | Neurodegenerative |
Donepezil-pyridyl hybrid (23) | eeAChE/MAO-B | IC₅₀ = 1.1 nM (eeAChE) | Neurodegenerative |
Structure-activity relationship (SAR) studies emphasize the non-negotiable role of the N-methyl group in optimizing target engagement. Its steric and electronic properties facilitate π-stacking with conserved residues (e.g., Trp86 in AChE), while the picolinamide’s pyridine nitrogen coordinates polar interactions. Modifications to the amide moiety or pyridine ring, however, risk destabilizing these critical contacts, highlighting the scaffold’s precision-demanding nature [1].
Positional isomerism in dichlorinated picolinamides—particularly 3,6- versus 4,6- or 5,6-disubstituted patterns—dictates electronic distribution, steric accessibility, and conformational flexibility, thereby profoundly influencing target selectivity and potency. The 3,6-dichloro substitution, as in 3,6-dichloro-N-methylpicolinamide, positions halogens ortho to the amide carbonyl and para to the ring nitrogen, creating a distinct electronic gradient that enhances electrophilic character at C4. This configuration favors interactions with nucleophilic residues in enzymatic binding pockets, such as serine hydrolases or kinases [1] [7].
Comparative studies of isomeric pairs reveal stark contrasts in physicochemical behavior:
Table 2: Impact of Chlorine Substitution Pattern on Picolinamide Properties
Isomer | Melting Point (°C) | Solubility (µg/mL) | HPLC Retention (min) | MAO-B IC₅₀ (nM) |
---|---|---|---|---|
3,6-Dichloro | 189–192 | 42 ± 3 | 12.7 ± 0.2 | 150 ± 31 |
4,6-Dichloro | 165–168 | 88 ± 5 | 10.5 ± 0.3 | 1,200 ± 180 |
5,6-Dichloro | 172–175 | 65 ± 4 | 11.1 ± 0.2 | 1,830 ± 210 |
Quantum mechanical calculations further rationalize these disparities: 3,6-dichloro substitution reduces the LUMO energy (-2.8 eV) by 0.5 eV relative to 4,6-isomers, enhancing electrophilicity and propensity for charge-transfer interactions. Molecular docking of 3,6-dichloro-N-methylpicolinamide into AChE illustrates chlorine-mediated hydrophobic contacts with Phe295 and Tyr337, while the 4,6-isomer fails to achieve analogous binding geometry [7].
Despite advances, critical gaps persist in understanding halogenated picolinamides’ structure-function relationships. Three domains warrant urgent investigation:
: The anti-tumor activity of SINCRO derivatives involves unresolved STING-independent pathways [1]. Similarly, dichloro positional isomers exhibit divergent target preferences (e.g., kinase vs. protease inhibition), yet the precise role of halogen orientation in driving this selectivity remains unmapped. High-throughput profiling against 400+ kinases could deconvolute these isoform-specific effects.
: While indole-picolinamide hybrids (e.g., MBA236) demonstrate synergistic multi-target activity [1] [2], empirical SAR data for dichloro analogues in such architectures is sparse. Computational fragment-based design suggests that 3,6-dichloro substitution augments binding entropy in indole hybrids by 30% versus non-halogenated counterparts—a hypothesis requiring experimental validation via isothermal titration calorimetry [2].
: Current QSAR models fail to accurately simulate steric perturbations induced by ortho-chlorine atoms, leading to unreliable potency predictions for 3,6-isomers. Incorporating density functional theory (DFT)-derived parameters (e.g., van der Waals surface electrostatic potentials) might rectify these inaccuracies. Additionally, no comprehensive study correlates halogen position with metabolic fate, though in silico simulations suggest 3,6-dichloro isomers undergo CYP3A4-mediated dechlorination 40% slower than 4,6-analogues [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1